![molecular formula C7H4BrClN2 B1343733 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-64-6](/img/structure/B1343733.png)
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
概要
説明
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrrolo[2,3-B]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine typically involves the halogenation of pyrrolo[2,3-B]pyridine derivatives. One common method includes the bromination and chlorination of the pyrrolo[2,3-B]pyridine core using bromine and chlorine sources under controlled conditions. For instance, the reaction can be carried out using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反応の分析
Types of Reactions
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with methoxy or tert-butoxy groups.
Cross-Coupling: Reagents like phenylboronic acid and palladium catalysts (e.g., Pd(PPh3)4) are commonly used for Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a pyrrolopyridine derivative with bromine and chlorine substituents, making it a versatile building block in medicinal chemistry. It has gained attention for its potential biological activities and applications in chemical research and pharmaceutical development.
Scientific Research Applications
This compound has applications spanning chemistry, biology, medicine, and industry.
- Chemistry It is a building block in synthesizing complex heterocyclic compounds. The presence of bromine and chlorine allows for further functionalization, increasing its potential applications in various fields.
- Biology It is investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways.
- Medicine It is explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors (FGFRs).
- Industry It is utilized in developing new materials with unique electronic or optical properties.
Biological Activities
This compound is significant in medicinal chemistry because of its potential biological activities and applications in drug discovery. As a bioisostere of indoles and purines, it is an attractive building block with diverse biological activities.
Anticancer Properties
This compound has demonstrated anticancer potential, inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Kinase Inhibition
DYRK1A and FGFRs are kinases that can be inhibited by pyrrolo[2,3-b]pyridine derivatives .
- DYRK1A Inhibition AI-driven methods have designed pyrrolo[2,3-b]pyridine derivatives that effectively inhibit DYRK1A, demonstrating anti-inflammatory and antioxidant properties, alongside their kinase inhibition capabilities.
- FGFR Inhibition Investigations have found that related compounds can inhibit FGFRs, reducing tumor growth in preclinical models by blocking critical signaling pathways. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activity against FGFR1, 2, and 3 . Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis, also inhibiting the migration and invasion of 4T1 cells .
作用機序
The mechanism of action of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .
類似化合物との比較
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-B]pyridine: Lacks the chlorine atom but shares the bromine substitution.
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Lacks the bromine atom but shares the chlorine substitution.
1H-Pyrrolo[2,3-B]pyridine: The parent compound without any halogen substitutions.
Uniqueness
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and enhances its potential biological activities compared to its mono-substituted counterparts .
生物活性
6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, mechanisms of action, and its potential applications in various fields, particularly in cancer therapy.
This compound is characterized by its unique pyrrolo-pyridine structure, which contributes to its biological activity. The presence of bromine and chlorine substituents enhances its reactivity and interaction with biological targets.
This compound has been shown to interact with various enzymes and proteins, influencing their activity. Research indicates that it inhibits specific kinases involved in cellular signaling pathways, which can lead to altered cellular responses and apoptosis in cancer cells.
Cellular Effects
The compound's ability to induce apoptosis has been observed in several cancer cell lines. It affects cell proliferation by modulating key signaling pathways and gene expression. For instance, studies have demonstrated its efficacy in inhibiting tumor growth through the induction of programmed cell death.
The primary mechanism by which this compound exerts its effects is through the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound disrupts critical signaling pathways necessary for cancer cell survival and proliferation.
Molecular Interactions
The compound forms complexes with target proteins, leading to conformational changes that inhibit their function. This interaction is crucial for its therapeutic effects in cancer treatment .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced viability in breast and lung cancer cell lines through apoptosis induction.
- Animal Models : In vivo experiments showed that administration of the compound led to a marked decrease in tumor size in xenograft models, supporting its potential as an anticancer agent .
Dosage and Efficacy
The efficacy of this compound varies with dosage. Low doses have been associated with therapeutic effects such as reduced inflammation and tumor growth inhibition, while higher doses may lead to cytotoxic effects on normal cells.
Comparative Analysis
A comparison with similar compounds reveals that this compound exhibits superior inhibitory activity against FGFRs compared to other pyrrole derivatives. This unique profile makes it a promising candidate for further development in drug discovery.
Compound Name | FGFR Inhibition Activity | Apoptosis Induction | Therapeutic Potential |
---|---|---|---|
This compound | High | Yes | Cancer therapy |
4-Chloro-1H-pyrrolo[2,3-b]pyridine | Moderate | No | Limited |
7-Azaindole | Low | Yes | Moderate |
Q & A
Q. Basic: What synthetic methodologies are optimized for preparing 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine?
Answer:
The synthesis typically involves sequential halogenation and functionalization steps. For example, bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by chlorination at the 4-position using POCl₃ or SOCl₂. A regioselective approach is critical to avoid side reactions; Han et al. (2017) demonstrated high regioselectivity in similar systems by using nitration followed by halogenation to direct substitution patterns . Purification via silica gel chromatography is commonly employed, with yields ranging from 36% to 75% depending on the substituents and reaction conditions .
Q. Basic: How can researchers confirm the structural identity and purity of this compound?
Answer:
Characterization relies on multi-spectral analysis:
- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, aromatic protons in pyrrolo[2,3-B]pyridine derivatives typically resonate between δ 7.5–9.0 ppm, with coupling constants indicating regiochemistry .
- HPLC/GC : Used to assess purity (>95% is standard for research-grade material). Note that commercial suppliers like Sigma-Aldrich explicitly avoid providing analytical data, necessitating independent validation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and halogen isotopic patterns (e.g., Br/Cl).
Q. Advanced: What challenges arise in achieving regioselectivity during electrophilic substitution reactions?
Answer:
Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-Deficient Positions : Halogens (Br, Cl) direct further substitution to electron-rich positions. In 6-Bromo-4-chloro derivatives, the remaining reactive sites (e.g., 2- or 5-positions) may compete, requiring careful optimization of reaction conditions (e.g., temperature, catalysts) .
- Steric Hindrance : Bulky substituents can block specific positions. Stokes et al. (2013) observed that methyl groups at the 1-position of pyrrolo[2,3-B]pyridine reduce reactivity at adjacent sites .
- Contradictions : Conflicting reports on yields (e.g., 36% vs. 75% for similar reactions) suggest solvent choice (THF vs. DMF) and catalyst (Pd vs. Cu) significantly impact outcomes .
Q. Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition applications?
Answer:
Key considerations include:
- Core Modifications : Introduce substituents (e.g., ethynyl, nitro, or methoxy groups) at the 3- or 5-positions to probe interactions with kinase ATP-binding pockets. Brumsted et al. (2012) demonstrated that 3-carbonyl groups enhance binding affinity in kinase inhibitors .
- Halogen Effects : Bromo and chloro groups influence both steric bulk and electronic properties. Comparative studies with 6-iodo or 4-fluoro analogs can isolate halogen-specific effects .
- Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., IC₅₀ measurements) and computational docking to map critical interactions .
Q. Basic: What safety protocols are essential for handling bromo/chloro pyrrolopyridines?
Answer:
- Toxicity : Bromo and chloro derivatives may release HBr/HCl under heat or moisture. Use fume hoods and PPE (gloves, goggles).
- Storage : Store at 2–8°C in airtight containers to prevent decomposition .
- Disposal : Neutralize waste with aqueous NaOH or bicarbonate before disposal.
Q. Advanced: How to resolve contradictions in reported synthetic yields for halogenated pyrrolopyridines?
Answer:
Discrepancies often stem from:
- Reaction Monitoring : Use TLC or in-situ NMR to track intermediates. For example, incomplete bromination can lead to mixed halogenation products, reducing yields .
- Purification Methods : Silica gel chromatography may recover less product compared to recrystallization. Han et al. (2017) improved yields by optimizing gradient elution .
- Catalyst Purity : Trace metals in catalysts (e.g., Pd) can alter reaction pathways. Pre-treatment with chelating agents (e.g., EDTA) may mitigate this .
Q. Advanced: What computational tools predict reactivity patterns in halogenated heterocycles?
Answer:
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, Fukui indices predict reactivity at the 2-position in 6-Bromo-4-chloro derivatives .
- Molecular Dynamics : Simulate solvation effects and transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .
特性
IUPAC Name |
6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYMSBXUYTCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646905 | |
Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-64-6 | |
Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。